molecular formula C13H13N5 B10797275 N-(2-phenylethyl)-[1,2,4]triazolo[4,3-a]pyrazin-5-amine

N-(2-phenylethyl)-[1,2,4]triazolo[4,3-a]pyrazin-5-amine

Cat. No.: B10797275
M. Wt: 239.28 g/mol
InChI Key: LVXBGAOEWBPTOV-UHFFFAOYSA-N
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Preparation Methods

The synthesis of OSM-S-618 involves constructing the thienopyrimidine scaffold, followed by the completion of the halogenated aminothienopyrimidine scaffold. The synthetic route typically includes the following steps:

Chemical Reactions Analysis

OSM-S-618 undergoes various chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, which may involve the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles.

    Addition: Addition reactions can occur, where new atoms or groups are added to the compound.

Scientific Research Applications

OSM-S-618 has several scientific research applications, including:

Mechanism of Action

The mechanism of action of OSM-S-618 involves the inhibition of Plasmodium falciparum asparagine tRNA synthetase. This enzyme is essential for protein synthesis in the parasite. OSM-S-618 acts as a pro-inhibitor, forming a covalent adduct with the enzyme, thereby inhibiting its activity. This inhibition leads to the disruption of protein synthesis and activation of the amino acid starvation response in the parasite .

Comparison with Similar Compounds

OSM-S-618 is compared with other compounds in the aminothienopyrimidine series, such as OSM-S-106. While both compounds share a similar scaffold, OSM-S-618 has unique structural features that contribute to its distinct biological activity. For example, OSM-S-618 has a halogenated aminothienopyrimidine scaffold, which enhances its potency and selectivity against Plasmodium falciparum .

Similar Compounds

OSM-S-618 stands out due to its unique mechanism of action and its potential as a lead compound in the development of new antimalarial therapies.

Properties

Molecular Formula

C13H13N5

Molecular Weight

239.28 g/mol

IUPAC Name

N-(2-phenylethyl)-[1,2,4]triazolo[4,3-a]pyrazin-5-amine

InChI

InChI=1S/C13H13N5/c1-2-4-11(5-3-1)6-7-15-12-8-14-9-13-17-16-10-18(12)13/h1-5,8-10,15H,6-7H2

InChI Key

LVXBGAOEWBPTOV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CCNC2=CN=CC3=NN=CN23

Origin of Product

United States

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